Cas no 832077-20-0 (Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-)
![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl- structure](https://nl.kuujia.com/scimg/cas/832077-20-0x500.png)
832077-20-0 structure
Productnaam:Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-
Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-
- 2,4-dibromo-6-(tert-butyldiazenyl)-N-phenylaniline
- DTXSID20457810
- 832077-20-0
-
- Inchi: InChI=1S/C16H17Br2N3/c1-16(2,3)21-20-14-10-11(17)9-13(18)15(14)19-12-7-5-4-6-8-12/h4-10,19H,1-3H3
- InChI-sleutel: KCLURZRJMDZAFC-UHFFFAOYSA-N
- LACHT: CC(C)(C)N=NC1=C(C(=CC(=C1)Br)Br)NC2=CC=CC=C2
Berekende eigenschappen
- Exacte massa: 410.97687g/mol
- Monoisotopische massa: 408.97892g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 4
- Complexiteit: 348
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 36.8Ų
- XLogP3: 5.9
Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl- Gerelateerde literatuur
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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